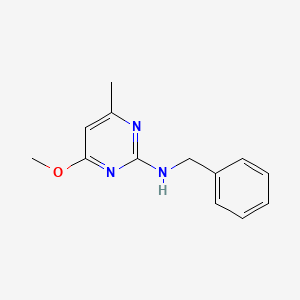

![molecular formula C13H8ClF3N2O B5529072 N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5529072.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide and related compounds involves designing and combining nicotinic acid derivatives with specific substituents to achieve the desired chemical properties and biological activities. A study by Yu et al. (2021) on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide, demonstrated the potential of these compounds as herbicides against certain plant species like bentgrass and duckweed at specific concentrations (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamides and their isomers can significantly influence their chemical reactivity and biological activity. For example, the study of supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides by de Souza et al. (2005) provides insights into how structural variations can impact the formation of hydrogen bonds and molecular chains, which are crucial for the compound's biological functions (M. D. de Souza et al., 2005).

Chemical Reactions and Properties

N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide and its derivatives undergo various chemical reactions that define their properties and applications. The creation of fluorescent analogs of nicotinamide adenine dinucleotide, for instance, as explored by Barrio et al. (1972), showcases the potential of nicotinamide derivatives in biochemical applications and research, highlighting their versatile chemical reactivity (J. Barrio et al., 1972).

Physical Properties Analysis

The physical properties of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide, such as melting points, solubility, and stability, are essential for its application in various fields. A study on the synthesis, characterization, and molecular modeling of pharmaceutical co-crystals involving nicotinamide by Lemmerer et al. (2010) illustrates how co-crystal formation can enhance the stability and bioavailability of nicotinamide derivatives, which is crucial for their practical applications (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, pH stability, and interaction with biological molecules, determine the applications of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide. Research on the design, synthesis, and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives by Wu et al. (2022) demonstrates the potential of these compounds in developing new fungicides, highlighting the importance of understanding their chemical behavior (Hongfei Wu et al., 2022).

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-10-4-3-9(13(15,16)17)6-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYUGUMOVBRVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid](/img/structure/B5528992.png)

![6-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5528999.png)

![2-chloro-N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5529018.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5529025.png)

![methyl 6-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-pyrazinecarboxylate](/img/structure/B5529034.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5529057.png)

![3-({4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5529085.png)

![2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5529097.png)